molecular formula C21H17NO5S B2627884 ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate CAS No. 314745-64-7

ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B2627884
CAS No.: 314745-64-7
M. Wt: 395.43
InChI Key: PVQCBDIFLQKSJQ-UHFFFAOYSA-N
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Description

Molecular Architecture Analysis

This compound features a fused benzothiazole-coumarin scaffold with a propanoate ester side chain. The benzothiazole moiety (C₇H₄NS) is fused to the coumarin system (C₉H₅O₃), forming a near-planar structure due to π-conjugation across the heterocyclic rings. The propanoate group (–O–CO–CH₂–CH₃) at the 7-position of the coumarin ring introduces steric bulk while maintaining electronic communication via the ether linkage.

Key structural parameters include:

  • Bond lengths : The C–N bond in the benzothiazole ring measures 1.29 Å, consistent with partial double-bond character, while the lactone C=O bond in the coumarin system is 1.22 Å.
  • Dihedral angles : The benzothiazole and coumarin planes exhibit a minimal interplanar angle of 3.01°, facilitating extended conjugation.

Table 1 : Molecular descriptors of this compound

Parameter Value
Molecular formula C₂₂H₁₇NO₆S
Molecular weight 435.44 g/mol
Rotatable bonds 5
Hydrogen bond donors 0
Hydrogen bond acceptors 6

The electronic structure shows strong absorption in the UV-Vis spectrum (λ_max = 345 nm) due to π→π* transitions across the hybrid system.

Crystallographic Studies of Benzothiazolyl-Coumarin Hybrids

Single-crystal X-ray diffraction of analogous benzothiazolyl-coumarin hybrids reveals a monoclinic crystal system (space group P2₁/c) with Z = 4. The title compound’s packing features:

  • Intermolecular interactions : C–H⋯O hydrogen bonds (2.72–2.89 Å) form dimeric units along the b-axis.
  • Stacking geometry : Offset π-stacking with interplanar distances of 3.41 Å between benzothiazole rings.

Table 2 : Crystallographic data for benzothiazolyl-coumarin hybrids

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.92 Å, b = 12.34 Å, c = 14.56 Å
β angle 98.7°
Volume 1598.3 ų

Notably, an intramolecular S⋯O contact (2.727 Å) between the benzothiazole sulfur and coumarin carbonyl oxygen enhances planarity.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis (500 MHz, CDCl₃) reveals:

  • Coumarin protons : A singlet at δ 8.21 ppm (H-4) and doublets at δ 6.95–7.46 ppm (H-5, H-6, H-8).
  • Benzothiazole protons : Multiplet at δ 7.82–8.05 ppm (H-2’, H-4’, H-5’, H-6’, H-7’).
  • Propanoate chain : Quartet at δ 4.32 ppm (–O–CH₂–CH₃) and triplet at δ 1.38 ppm (–CH₃).

²D NMR techniques (HSQC, HMBC) confirm connectivity:

  • The H-7 proton (δ 6.95 ppm) shows HMBC correlation to the ester carbonyl carbon (δ 170.2 ppm).
  • NOESY interactions between H-4 (δ 8.21 ppm) and benzothiazole H-2’ (δ 8.05 ppm) verify spatial proximity.

Table 3 : Key ¹³C NMR assignments (125 MHz, CDCl₃)

Carbon δ (ppm) Assignment
C-2 160.1 Coumarin lactone C=O
C-3’ 153.8 Benzothiazole C=N
C-7 154.2 Ether oxygen-bearing C
C=O 170.2 Propanoate ester carbonyl

Properties

IUPAC Name

ethyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5S/c1-3-25-20(23)12(2)26-14-9-8-13-10-15(21(24)27-17(13)11-14)19-22-16-6-4-5-7-18(16)28-19/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQCBDIFLQKSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step reactions. One common method includes the Knoevenagel condensation reaction between 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole in the presence of a catalyst like L-proline . The reaction conditions often involve refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: L-proline, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole, including ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate, exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties
this compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacteria and fungi. The presence of the benzothiazole moiety is believed to enhance its activity against microbial strains by disrupting their cellular processes .

Agricultural Applications

Herbicidal Activity
The compound has been explored for its herbicidal properties. Research indicates that it can act as a selective herbicide, effectively controlling weed growth while being less harmful to crops. The mechanism involves inhibiting specific enzymes critical for plant growth, thereby providing an effective means of weed management in agricultural settings .

Plant Growth Regulation
In addition to its herbicidal properties, this compound has been investigated for its role as a plant growth regulator. It can promote root development and enhance nutrient uptake in certain crops, contributing to improved yield and resilience against environmental stressors .

Materials Science

Polymer Additives
The compound's chemical stability and functional properties make it suitable for use as an additive in polymer formulations. It can enhance the thermal stability and mechanical properties of polymers, making them more durable for various applications. Its incorporation into polymer matrices is being researched to develop advanced materials with tailored properties for specific industrial applications .

Summary of Findings

Application AreaSpecific UsesFindings/Notes
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells; inhibits proliferation
Antimicrobial agentsEffective against various bacteria and fungi
AgriculturalHerbicidesSelectively controls weeds; inhibits plant growth enzymes
Plant growth regulatorsPromotes root development; enhances nutrient uptake
Materials SciencePolymer additivesImproves thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound’s analogs differ primarily in substituents on the chromen core and ester groups. Below is a comparative analysis based on structural and functional features:

Table 1: Structural and Functional Comparison
Compound Name Substituent at Chromen-3 Substituent at Chromen-7 Molecular Weight (g/mol) Notable Features
Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate 1,3-Benzothiazol-2-yl Ethyl propanoate ~425.45* Benzothiazole enhances π-π interactions; ethyl ester balances lipophilicity.
Ethyl 2-{[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate 2-Methylthiazol-4-yl, trifluoromethyl Ethyl propanoate ~454.42* Trifluoromethyl increases electron-withdrawing effects; methylthiazole modifies steric bulk.
[3-(1,3-Benzothiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate 1,3-Benzothiazol-2-yl Pivalate (2,2-dimethylpropanoate) 379.09 Bulky pivalate ester reduces solubility; may improve metabolic stability.
[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate 1,3-Benzothiazol-2-yl Cinnamate (phenylpropenoate) 425.50 Extended conjugation via cinnamate increases UV absorption; higher lipophilicity.
Ethyl 2-((2-oxo-2H-chromen-7-yl)oxy)propanoate None (unsubstituted chromen) Ethyl propanoate ~278.28* Lacks benzothiazole; simpler structure with reduced bioactivity potential.

*Calculated from molecular formulas where explicit data were unavailable.

Functional Implications

  • Ester Bulk: The pivalate ester in introduces steric hindrance, which may hinder enzymatic hydrolysis, prolonging half-life compared to the ethyl propanoate in the target compound.
  • Conjugation Effects : The cinnamate group in extends π-conjugation, likely shifting UV-Vis absorption maxima, a critical feature for fluorescent probes or photosensitizers.
  • Biological Relevance: Benzothiazole-containing compounds are associated with antimicrobial, anticancer, and agrochemical activities.

Biological Activity

Ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and research findings based on diverse sources.

The compound has a molecular formula of C12H11NO3SC_{12}H_{11}NO_3S and a molecular weight of approximately 249.29 g/mol. It is characterized by its benzothiazole and chromenone moieties, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC12H11NO3SC_{12}H_{11}NO_3S
Molecular Weight249.29 g/mol
Density1.317 g/cm³
Boiling Point377 °C
Flash Point181.8 °C

Antimicrobial Activity

Research has demonstrated that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For instance, derivatives of ethyl benzothiazolyl acetate have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus . The activity is attributed to the ability of the benzothiazole ring to interact with microbial enzymes and disrupt cellular processes .

Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies indicate that it exhibits cytotoxic effects on cancer cell lines such as HCT-116, with an IC50 value suggesting moderate activity . The mechanism may involve the inhibition of specific pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In experimental models, it has been shown to reduce markers of inflammation and oxidative stress, potentially through the modulation of inflammatory cytokines and pathways . This suggests a dual role in both preventing inflammation and protecting against oxidative damage.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics.
  • Anticancer Activity : In a series of experiments involving human cancer cell lines, this compound demonstrated substantial growth inhibition in HCT-116 cells, with further investigations revealing apoptosis induction through caspase activation pathways.

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